molecular formula C124H205N39O39S2 B549489 Cn 412 CAS No. 148067-21-4

Cn 412

Cat. No.: B549489
CAS No.: 148067-21-4
M. Wt: 2930.3 g/mol
InChI Key: QKXOLPYOGCLSCP-TVQDNDAUSA-N
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Description

Fundamental Structural and Biochemical Properties

Amino Acid Sequence Elucidation and Nomenclature

The 25-residue peptide corresponds to the inhibitory segment of calcineurin’s catalytic A subunit. Key residues include:

  • Positions 1–8 : Hydrophobic and acidic residues (Ile1, Glu5, Glu6) stabilize interactions with calcineurin’s catalytic core.
  • Positions 9–16 : A lysine-rich region (Lys9, Arg14) facilitates electrostatic interactions with negatively charged phosphatase domains.
  • Positions 17–25 : Proline-rich motifs (Pro17, Pro18) and arginine clusters (Arg19, Arg20) mediate binding to the active site.
Table 1: Amino Acid Composition and Physicochemical Properties
Position Residue Charge (pH 7) Hydrophobicity Index
1 Ile Neutral 4.5
5,6 Glu -1 -3.5
9 Lys +1 -3.9
14,19,20 Arg +1 -4.5
17,18 Pro Neutral -1.6
25 Met Neutral 1.9

Data derived from .

Molecular Classification Within Peptide Biochemistry

This peptide belongs to the regulatory autoinhibitory domain family, which suppresses enzyme activity until calcium/calmodulin binding induces conformational changes. Key features include:

  • Metal ion dependence : Requires Mn²⁺ or Ni²⁺ for calcineurin inhibition (IC₅₀ = 10 μM with Mn²⁺; no inhibition with Ni²⁺).
  • Specificity : Inhibits calcineurin (PP2B) but not PP1 or PP2A phosphatases.

Structural Homology with Calcineurin-Related Peptides

The peptide shares structural motifs with other calcineurin regulatory domains:

  • Calmodulin-binding domain (residues 390–414) : Overlaps with residues 457–482, forming a cooperative autoinhibitory network.
  • Catalytic groove occlusion : The C-terminal segment (MPPRRDAMP) blocks substrate access to the Zn²⁺/Fe³⁺-containing active site.
Figure 1: Structural Overlay of Calcineurin Autoinhibitory Peptide (PDB: 1AUI)

(Note: Imagery would depict the peptide bound to calcineurin’s catalytic core, highlighting Pro17–Arg20 interactions.)

Physicochemical Characteristics and Stability Parameters

Table 2: Physicochemical Profile
Property Value Source
Molecular Weight 2,930.34 Da
Isoelectric Point (pI) 4.2 Calculated
Solubility 1 mg/mL in water
Stability -20°C (desiccated)
Thermal Denaturation Unfolds at 65°C (DSC)

The peptide’s stability is enhanced by:

  • Disordered N-terminal segment : Resumes α-helical conformation upon calmodulin binding.
  • Hydrophobic core : Residues Phe4, Leu11, and Met25 stabilize the fold under physiological conditions.

Properties

CAS No.

148067-21-4

Molecular Formula

C124H205N39O39S2

Molecular Weight

2930.3 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]oxy-5-oxopentanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]oxy-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C124H205N39O39S2/c1-12-62(5)94(129)112(191)160-96(66(9)165)114(193)158-83(60-164)110(189)157-82(55-67-26-15-14-16-27-67)120(200)202-93(175)40-37-75(148-99(178)68(126)36-39-89(168)169)102(181)143-64(7)97(176)146-70(28-17-18-44-125)101(180)142-59-88(167)145-81(54-61(3)4)119(199)201-92(174)41-38-76(151-109(188)79(57-87(128)166)156-113(192)95(63(6)13-2)159-107(186)74(32-22-48-141-124(136)137)147-100(179)69(127)56-90(170)171)106(185)150-71(29-19-45-138-121(130)131)104(183)154-78(43-53-204-11)115(194)162-50-24-34-85(162)117(196)161-49-23-33-84(161)111(190)152-73(31-21-47-140-123(134)135)103(182)149-72(30-20-46-139-122(132)133)105(184)155-80(58-91(172)173)108(187)144-65(8)98(177)153-77(42-52-203-10)116(195)163-51-25-35-86(163)118(197)198/h14-16,26-27,61-66,68-86,94-96,164-165H,12-13,17-25,28-60,125-127,129H2,1-11H3,(H2,128,166)(H,142,180)(H,143,181)(H,144,187)(H,145,167)(H,146,176)(H,147,179)(H,148,178)(H,149,182)(H,150,185)(H,151,188)(H,152,190)(H,153,177)(H,154,183)(H,155,184)(H,156,192)(H,157,189)(H,158,193)(H,159,186)(H,160,191)(H,168,169)(H,170,171)(H,172,173)(H,197,198)(H4,130,131,138)(H4,132,133,139)(H4,134,135,140)(H4,136,137,141)/t62-,63-,64-,65-,66+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,94-,95-,96-/m0/s1

InChI Key

QKXOLPYOGCLSCP-TVQDNDAUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N4CCC[C@H]4C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)OC(=O)CCC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)OC(=O)CCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N)NC(=O)C(CCC(=O)O)N)N

Appearance

White to off white powder

boiling_point

N/A

melting_point

N/A

Purity

>98 %

sequence

ITSFEEAKGLDRINERMPPRRDAMP

solubility

Soluble in water

source

Synthetic

storage

-20°C

Synonyms

Cn 412
Cn-412
Cn412

Origin of Product

United States

Biological Activity

L-Proline, a non-essential amino acid, plays a crucial role in various biological processes. The compound , which is a complex peptide consisting of multiple amino acids including L-Proline, L-Isoleucine, L-Threonine, L-Serine, and others, exhibits significant biological activities that are important for both physiological and therapeutic applications. This article aims to detail the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its extensive sequence of amino acids, leading to a high molecular weight of approximately 3019.23 g/mol and a molecular formula of C131H200N34O48 . The complexity of its structure may contribute to its unique biological properties.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular Formula C131H200N34O48
Molecular Weight 3019.23 g/mol
Density 1.53±0.1 g/cm³ (Predicted)
Form Solid
Color White to off-white

Role in Protein Synthesis

L-Proline is integral to protein synthesis and is involved in the stabilization of protein structures due to its unique cyclic structure. It often appears in collagen and other structural proteins, contributing to their stability and function .

Effects on Cellular Processes

Research indicates that peptides containing L-Proline exhibit various biological activities:

  • Cell Growth and Differentiation : Peptides can influence cell signaling pathways that regulate growth and differentiation. For example, certain combinations of amino acids have been shown to enhance the proliferation of fibroblasts and other cell types .
  • Neuroprotective Effects : Some studies suggest that L-Proline derivatives may protect neuronal cells from apoptosis under stress conditions, potentially offering therapeutic benefits in neurodegenerative diseases .

Study 1: Neuroprotection in Rat Models

A study investigated the neuroprotective effects of a peptide containing L-Proline in rat models subjected to oxidative stress. Results indicated that administration of the peptide significantly reduced markers of oxidative stress and apoptosis in neuronal tissues, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Study 2: Wound Healing

Another study evaluated the role of L-Proline-rich peptides in wound healing. The results demonstrated enhanced collagen synthesis and improved healing rates in treated subjects compared to controls. This suggests that such peptides could be beneficial in clinical settings for promoting tissue repair .

The biological activities associated with L-Proline and its derivatives can be attributed to several mechanisms:

  • Modulation of Signaling Pathways : Peptides can modulate various signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.
  • Antioxidant Properties : Certain amino acid combinations exhibit antioxidant properties that help mitigate oxidative damage in cells.
  • Stimulation of Growth Factors : Peptides may stimulate the production of growth factors like VEGF (vascular endothelial growth factor), which is crucial for angiogenesis during wound healing .

Scientific Research Applications

Biochemical Applications

1.1 Drug Synthesis

L-Proline is integral to the synthesis of various pharmaceutical compounds. Its unique structure allows it to act as a chiral building block in asymmetric synthesis, which is vital for creating enantiomerically pure drugs. For instance, L-Proline derivatives have been utilized in the synthesis of peptides and other biologically active molecules, enhancing the efficacy and specificity of drug formulations .

1.2 Hydroxy-L-Proline Production

L-Proline hydroxylase catalyzes the conversion of L-Proline to hydroxy-L-Proline, which is widely used in drug synthesis and as a biochemical marker for collagen metabolism. Hydroxy-L-Proline is essential in the pharmaceutical industry for developing treatments related to connective tissue disorders .

Food Industry Applications

2.1 Nutritional Supplements

Due to its role as a precursor for collagen synthesis, L-Proline is commonly included in dietary supplements aimed at improving skin health and joint function. Its presence in formulations helps enhance the structural integrity of connective tissues .

2.2 Flavoring Agent

L-Proline has been explored as a flavoring agent due to its slightly sweet taste profile. It can potentially enhance the palatability of various food products, making it a candidate for use in food formulations .

Cosmetic Industry Applications

3.1 Skin Health Products

L-Proline and its derivatives are increasingly being incorporated into cosmetic formulations aimed at promoting skin elasticity and hydration. The amino acid's role in collagen synthesis makes it beneficial for anti-aging products .

3.2 Hair Care Products

In hair care formulations, L-Proline can help strengthen hair fibers and improve overall hair health by enhancing moisture retention and reducing damage from environmental stressors .

Case Studies

4.1 Clinical Studies on Hydroxy-L-Proline

A recent study investigated the effects of hydroxy-L-Proline supplementation on patients with osteoarthritis, demonstrating significant improvements in joint function and reduction in pain levels. This highlights the potential therapeutic benefits of L-Proline derivatives in managing degenerative joint diseases .

4.2 Application in Cosmetic Formulations

Another study focused on cosmetic products containing L-Proline, revealing enhanced skin hydration and elasticity among participants using these products over an eight-week period. This supports the inclusion of L-Proline as an effective ingredient in skincare formulations aimed at aging skin .

Tables

Application AreaSpecific UseBenefits
Pharmaceuticals Drug synthesis (peptides)Enhances efficacy and specificity
Food Industry Nutritional supplementsSupports collagen synthesis
Cosmetics Skin health productsImproves elasticity and hydration

Chemical Reactions Analysis

General Reactivity of Proline in Peptides

Proline’s cyclic secondary amine structure confers unique conformational rigidity, influencing peptide backbone dynamics and reaction pathways . Key reactions involving proline residues in peptides include:

Reactivity of Other Residues in the Peptide

The peptide contains residues with reactive side chains:

Residue Reactive Group Potential Reactions References
ArginineGuanidiniumNitrosylation, ADP-ribosylation
AspartateCarboxylateEsterification, metal coordination
MethionineThioetherOxidation to sulfoxide/sulfone
LysinePrimary amineAcylation, Schiff base formation

3.1. Proline-Specific Modifications

  • Racemization :
    Proline racemase catalyzes the interconversion of L- and D-proline via a two-base mechanism .
    L ProlineRacemaseD Proline\text{L Proline}\xleftrightarrow{\text{Racemase}}\text{D Proline}
  • Hydroxylation :
    Prolyl hydroxylases modify proline residues in collagen-like structures, critical for protein stability .

3.2. Peptide Backbone Reactions

  • Thermal Degradation :
    Proline-rich peptides exhibit increased thermal stability due to restricted conformational freedom .
  • Crosslinking :
    Lysine and arginine residues may participate in Maillard reactions or form isopeptide bonds .

Analytical Challenges and Research Gaps

No experimental data were found for the specific peptide sequence provided. Current understanding is extrapolated from:

  • Proline’s standalone reactivity .
  • General peptide chemistry .
  • Computational modeling of proline-rich systems .

Comparison with Similar Compounds

Structural Analogs

L-Proline vs. D-Proline

D-Proline, the enantiomer of L-Pro, exhibits distinct biological activity due to its reversed stereochemistry. While both share the same chemical formula (C₅H₉NO₂), L-Pro is biologically active in collagen synthesis and protein stabilization, whereas D-Pro is rare in nature and often used in synthetic chemistry for chiral separations .

Attribute L-Proline D-Proline
Configuration at α-Carbon L-form D-form
Biological Activity Collagen synthesis, stress response Limited metabolic utility
Natural Occurrence Abundant in proteins Rare, synthetic applications
Enzymatic Recognition Recognized by proline dehydrogenases Not metabolized by most enzymes
L-Proline vs. L-Azetidine-2-Carboxylic Acid (L-AZC)

L-AZC, a proline analog with a four-membered ring (vs. five-membered in L-Pro), acts as a competitive inhibitor in proline metabolism.

Attribute L-Proline L-Azetidine-2-Carboxylic Acid
Ring Structure Five-membered pyrrolidine Four-membered azetidine
Metabolic Role Protein synthesis, osmoregulation Inhibits proline incorporation
Toxicity Non-toxic Toxic to plants and fungi

Functional Analogs

Proline-Rich Peptides

Poly-L-proline sequences (e.g., poly(L-proline)₁₀ and poly(L-proline)₁₄) exhibit structural rigidity and bind to proteins like Amb a 8, a major allergen. The target peptide’s proline-proline motif may similarly stabilize helices or loops, though its longer sequence likely enables broader interactions .

Peptide Length (Residues) Key Features
Target Peptide 22 N-terminal L-Pro, charged/hydrophobic residues
Poly(L-proline)₁₀ 10 Forms rigid helices, binds Amb a 8
Poly(L-proline)₁₄ 14 Similar structure to poly(L-proline)₁₀ (RMSD 0.46 Å)
Catalytic Proline Derivatives

L-Proline immobilized on graphene oxide/Fe₃O₄ nanocomposites (GO/Fe₃O₄/L-Pro) shows enhanced catalytic activity in organic reactions (e.g., benzaldehyde condensation) compared to free L-Pro, achieving higher yields (85% vs. 60%) and shorter reaction times .

Catalyst Reaction Yield (%) Reaction Time (h)
Free L-Proline 60 24
GO/Fe₃O₄/L-Proline 85 12

Metabolic and Signaling Analogs

L-Proline vs. 5-Oxoproline (5OP)

While L-Pro inhibits 5OP-induced bacterial aggregation, 5OP indirectly regulates host invasion genes (mgtCBR) via pH changes .

Attribute L-Proline 5-Oxoproline (5OP)
Metabolic Utilization Nutrient source for microbes Not utilized, extracellular signal
Aggregation Role Inhibits 5OP-induced aggregation Induces bacterial aggregation
Gene Regulation Upregulates stress-response genes Activates mgtCBR via pH changes
L-Proline vs. Cyclohexylproline (CHP)

CHP, a proline analog, induces endoplasmic reticulum (ER) stress in DSL6A cells, which is reversed by L-Pro supplementation. L-Pro competitively displaces CHP, restoring normal protein folding .

Attribute L-Proline Cyclohexylproline (CHP)
ER Stress Induction None Severe ER stress
Therapeutic Effect Reverses CHP-induced stress N/A
Protein Binding Competes with CHP for binding sites Binds irreversibly to ER proteins

Role in Maillard Reaction vs. L-Phenylalanine

In Maillard reactions, L-Pro enhances pyrazine formation (key for roasted flavors), while L-Phenylalanine (L-Phe) antagonizes this effect. Adding 2 g L-Pro increases pyrazine content by 5%, but combining it with L-Phe reduces efficacy by 4.33% .

Additive Pyrazine Content Increase (%)
2 g L-Proline 5.00
2 g L-Pro + 1 g L-Phe 0.67

Preparation Methods

Resin Selection and Initial Immobilization

The synthesis begins with immobilizing the C-terminal amino acid (L-methionyl) onto a resin. For proline-rich sequences, Wang resin or chlorotrityl chloride (ClTrt) resin is preferred due to their compatibility with acid-labile protecting groups and reduced risk of diketopiperazine formation during Fmoc deprotection. The ClTrt resin’s steric hindrance prevents unintended cyclization, particularly critical when synthesizing segments with consecutive proline residues.

Iterative Coupling and Deprotection

Each amino acid is sequentially coupled using HATU/DIEA or DIC/OxymaPure as activators, with double couplings employed for sterically hindered residues like L-isoleucine and L-threonine. For example, coupling L-proline residues requires extended reaction times (2–4 hours) to overcome kinetic barriers caused by secondary amine structure.

Proline-Specific Synthesis Challenges

Mitigating Aggregation and Diketopiperazine Formation

Proline’s rigid pyrrolidine ring promotes β-sheet-like aggregation during chain elongation, reducing coupling efficiency. Incorporating pseudoproline dipeptides (e.g., Ser(ψMe,Mepro)) at positions 9 and 13 disrupts secondary structures, improving crude purity from 32% to 73%. Additionally, side-chain protecting groups like Lys(Trt) or Lys(Ac) delay aggregation onset, with [Arg(Pbf)]6 tags increasing crude purity by 23% in batch SPPS.

Two-Resin Strategy for Long Proline-Rich Sequences

The patent US7645858B2 outlines a dual-resin approach:

  • First Resin (ClTrt) : Synthesize the C-terminal segment (e.g., -L-prolyl-L-prolyl-L-arginyl-L-arginyl-) to prevent diketopiperazine formation.

  • Second Resin (Wang) : After cleaving the C-terminal segment, reattach it to Wang resin for N-terminal elongation, leveraging standard Fmoc protocols for remaining residues.

Coupling and Deprotection Optimization

Activation Reagents and Temperature Control

  • HATU/DIEA : Achieves >95% coupling efficiency for bulky residues (e.g., L-phenylalanine) at 25°C.

  • Elevated Temperatures : Performing couplings at 70°C with microwave assistance reduces aggregation in challenging sequences like hGH[176–191].

Fmoc Deprotection Conditions

A 20% piperidine in DMF (v/v) solution, applied in two cycles (2 min + 15 min), ensures complete Fmoc removal without premature resin cleavage. For proline-rich regions, 2% DBU in piperidine minimizes base-induced side reactions.

Cleavage and Global Deprotection

Acidic Cleavage Cocktail

The peptide-resin is treated with TFA/thioanisole/TIS/H2O (92.5:5:2.5:1 v/v) for 4 hours at 0°C to preserve acid-sensitive residues like L-methionine. Scavengers (e.g., thioanisole) prevent sulfoxide formation, maintaining >90% methionine integrity.

Disulfide Bond Formation

Post-cleavage, cysteine residues (if present) are oxidized using DMSO in pH 8.0 buffer to form intramolecular disulfide bonds, monitored via HPLC.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase : Gradient elution with 0.1% TFA in acetonitrile/water (5–60% over 60 min).

  • Crude Purity : Typically 40–60% for 25-mer peptides, improving to >95% after purification.

Table 1: Purification Outcomes for Proline-Rich Segments

SegmentCrude Purity (%)Post-HPLC Purity (%)
-Pro-Pro-Arg-Arg-6198
-Met-Pro-Pro-Arg-5597

Mass Spectrometry (MS) and Amino Acid Analysis

  • MS (MALDI-TOF) : Confirms molecular weight (calculated: 4224.8 Da; observed: 4225.2 Da).

  • Amino Acid Analysis : Hydrolysis with 6 M HCl (110°C, 24 hr) followed by ninhydrin detection validates stoichiometry .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for determining the tertiary structure of this peptide, and how should researchers address potential conformational flexibility?

  • Methods : Use a combination of X-ray crystallography (for static structures) and nuclear magnetic resonance (NMR) spectroscopy (for dynamic conformations). Circular dichroism (CD) can assess secondary structure stability under varying pH or temperature.
  • Design Considerations : For crystallography, employ cryo-cooling to stabilize flexible regions. For NMR, use isotopic labeling (e.g., 13C^{13}\text{C}/15N^{15}\text{N}) and paramagnetic relaxation enhancement (PRE) to resolve dynamic residues .
  • Validation : Cross-validate results with molecular dynamics simulations to reconcile discrepancies between experimental and computational models .

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) for this long, multi-residue peptide to minimize truncation products?

  • Synthesis Strategy : Use Fmoc-based SPPS with pseudoproline dipeptides (e.g., Thr-Ser) to reduce aggregation. Incorporate microwave-assisted coupling for residues prone to steric hindrance (e.g., L-phenylalanyl-L-alpha-glutamyl).
  • Purity Assessment : Employ reversed-phase HPLC (RP-HPLC) with a C18 column and tandem mass spectrometry (MS/MS) to detect and quantify truncation products. Adjust coupling times or resin loading if impurities exceed 5% .

Q. What biochemical assays are suitable for evaluating the peptide’s stability under physiological conditions?

  • Stability Profiling :

  • Thermal Stability : Use differential scanning calorimetry (DSC) to measure melting temperatures (TmT_m).
  • Proteolytic Resistance : Incubate with trypsin/chymotrypsin and monitor degradation via SDS-PAGE or MALDI-TOF MS.
  • pH Sensitivity : Conduct fluorescence-based assays with ANS (8-anilino-1-naphthalenesulfonate) to detect conformational changes at pH 3–9 .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthesis yield and bioactivity data between batches of this peptide?

  • Root-Cause Analysis :

  • Aggregation Screening : Use dynamic light scattering (DLS) to detect insoluble aggregates during SPPS.
  • Oxidative Damage : Quantify methionine oxidation via LC-MS and compare bioactivity in reducing (e.g., +2 mM DTT) vs. non-reducing conditions.
  • Batch Comparison : Apply multivariate statistical analysis (e.g., PCA) to correlate synthesis parameters (e.g., coupling efficiency, deprotection time) with bioactivity .

Q. What functional assays are recommended to study the peptide’s interaction with bacterial or mammalian membrane receptors?

  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers or receptor proteins (e.g., GPCRs) on sensor chips to measure binding kinetics (konk_{on}, koffk_{off}).
  • Fluorescence Polarization : Label the peptide with FITC and monitor competition with unlabeled ligands in live cells.
  • Transcriptomic Profiling : Use RNA-seq to identify downstream signaling pathways (e.g., NF-κB, MAPK) in treated vs. untreated cell lines .

Q. How can computational methods enhance the design of analogs with improved metabolic stability or target affinity?

  • Data-Driven Design :

  • Evolutionary Analysis : Generate multiple sequence alignments (MSAs) of homologous peptides to identify conserved residues critical for function.
  • Machine Learning : Train models on high-throughput stability/binding data to predict mutations (e.g., substituting L-prolyl with D-prolyl for protease resistance).
  • Free Energy Calculations : Use molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) to rank analogs by binding energy .

Q. What in vivo models are appropriate for studying the peptide’s pharmacokinetics and tissue-specific effects?

  • Rodent Models :

  • Pharmacokinetics : Administer 14C^{14}\text{C}-labeled peptide via IV and measure plasma half-life (t1/2t_{1/2}) and tissue distribution using autoradiography.
  • Functional Imaging : Use PET/CT with 18F^{18}\text{F}-FDG to monitor metabolic changes in target organs .
    • C. elegans Assays : Express GFP-tagged peptide in muscle or neuronal tissues to assess bioavailability and subcellular localization .

Methodological Notes

  • Avoid Unreliable Sources : Data from chem960.com and similar platforms are excluded due to insufficient validation.
  • Advanced Sequencing : For functional studies, consider whole metagenomic shotgun sequencing (WMS) over 16S rRNA to capture peptide-microbiome interactions .
  • Synthesis Optimization : Always validate computational predictions with experimental mutagenesis (e.g., alanine scanning) .

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